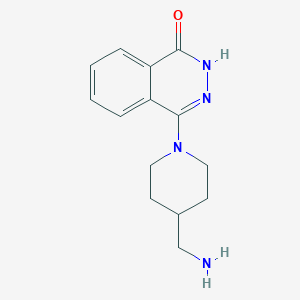

Phthalazine derivative 1

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H18N4O |

|---|---|

Molecular Weight |

258.32 g/mol |

IUPAC Name |

4-[4-(aminomethyl)piperidin-1-yl]-2H-phthalazin-1-one |

InChI |

InChI=1S/C14H18N4O/c15-9-10-5-7-18(8-6-10)13-11-3-1-2-4-12(11)14(19)17-16-13/h1-4,10H,5-9,15H2,(H,17,19) |

InChI Key |

CLUMMMKUUCOEBB-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1CN)C2=NNC(=O)C3=CC=CC=C32 |

Origin of Product |

United States |

Synthetic Methodologies for Phthalazine Derivative 1 and Its Analogs

Classical Synthetic Approaches to Phthalazine (B143731) Core Structures

The traditional methods for constructing the phthalazine core have been the bedrock of phthalazine chemistry for decades. These routes typically involve the cyclocondensation of benzene-1,2-dicarbonyl compounds or their equivalents with hydrazine-based reagents.

Phthalic anhydride (B1165640) and its derivatives are readily available and widely used starting materials for the synthesis of phthalazinones, which are important precursors to many phthalazine derivatives. longdom.orgjournaljpri.com The general approach involves the reaction of a phthalic anhydride with a hydrazine (B178648) derivative.

The reaction of phthalic anhydride with hydrazine hydrate (B1144303) is a common method for preparing phthalazin-1,4-dione (phthalhydrazide). longdom.org This can be further elaborated to produce a variety of substituted phthalazines. For instance, a one-pot method has been developed for the synthesis of aryl thiadiazinyl-phthalazin-1,4-diones by reacting phenacyl bromides with thiocarbohydrazide (B147625) and phthalic anhydride. longdom.org

A notable example is the synthesis of 4-substituted phthalazinones. Zhang et al. reported a method starting from phthalic anhydride, which is first reduced with sodium borohydride. The resulting intermediate is then reacted with an aldehyde and subsequently condensed with hydrazine hydrate to yield the target phthalazinone. sci-hub.se

Table 1: Examples of Phthalazine Derivatives Synthesized from Phthalic Anhydride

| Starting Material(s) | Reagents | Product | Reference |

|---|---|---|---|

| Phthalic anhydride, Phenacyl bromides, Thiocarbohydrazide | - | Aryl thiadiazinyl-phthalazine-1,4-diones | longdom.org |

| Phthalic anhydride | 1. NaBH4, THF2. 4-Pyridine carboxaldehyde, NaOMe, MeOH3. Hydrazine hydrate | 4-(pyridin-4-ylmethyl)phthalazin-1(2H)-one | sci-hub.se |

1,4-Dichlorophthalazine (B42487) is a versatile and highly reactive intermediate used in the synthesis of a wide array of 1,4-disubstituted phthalazine derivatives. sigmaaldrich.com It is typically prepared by treating phthalhydrazide (B32825) with a chlorinating agent like phosphorus oxychloride (POCl₃). nih.gov The chlorine atoms can then be sequentially or simultaneously displaced by various nucleophiles.

This reactivity allows for the introduction of diverse functional groups onto the phthalazine core. For example, 1,4-dichlorophthalazine can react with amines to form mono- or disubstituted aminophthalazines. longdom.org It has been used as a starting reagent in the synthesis of 4-aryl-1-(4-methylpiperazin-1-yl)phthalazines and as a coupling reagent for creating polymer-bound ligands. sigmaaldrich.com The reaction of 1,4-dichlorophthalazine with quinine (B1679958) in the presence of a base yields 1,4-bis(9-O-quininyl)phthalazine, a chiral ligand used in asymmetric dihydroxylation. researchgate.net

Table 2: Reactions of 1,4-Dichlorophthalazine with Nucleophiles

| Nucleophile | Product | Application/Significance | Reference |

|---|---|---|---|

| Amines (primary or secondary) | 1-Amino-4-chlorophthalazines or 1,4-Diaminophthalazines | Building blocks for more complex molecules | longdom.org |

| Quinine | 1,4-Bis(9-O-quininyl)phthalazine | Chiral ligand for asymmetric synthesis | researchgate.net |

Modern and Efficient Synthetic Strategies for "Phthalazine Derivative 1"

In recent years, the focus has shifted towards developing more efficient, atom-economical, and environmentally benign synthetic methods. These modern strategies often involve multicomponent reactions or novel activation techniques.

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, have emerged as a powerful tool in organic synthesis. nih.govmdpi.com They offer significant advantages in terms of efficiency, reduced waste, and the ability to generate molecular diversity. orientjchem.orgrsc.orgjmchemsci.com

Several MCRs have been developed for the synthesis of complex phthalazine derivatives. For instance, 1H-pyrazolo[1,2-b]phthalazine-5,10-diones can be synthesized via a one-pot, three-component reaction of phthalhydrazide, an aromatic aldehyde, and malononitrile (B47326), often catalyzed by an acid like copper(II) triflate. dergipark.org.tr Another elegant example is the four-component synthesis of [(1,2,3-triazol-4-yl)methoxy-phenyl]-2H-indazolo[2,1-b]phthalazine-trione derivatives from phthalhydrazide, an aromatic propargyloxy aldehyde, an active methylene (B1212753) compound, and an azide (B81097). nih.govfigshare.com

Table 3: Examples of Multicomponent Reactions for Phthalazine Synthesis

| Components | Catalyst/Conditions | Product Class | Reference |

|---|---|---|---|

| Phthalhydrazide, Aromatic aldehydes, Malononitrile | Cu(OTf)₂, reflux in ethanol (B145695) | 1H-Pyrazolo[1,2-b]phthalazine-5,10-diones | dergipark.org.tr |

| Phthalhydrazide, Aromatic propargyloxy aldehydes, Active methylene compounds, Azides | Cu(OAc)₂/Sodium ascorbate, p-TsOH | Triazolyl methoxy-phenyl indazolo[2,1-b]phthalazine-triones | nih.gov |

Electro-organic synthesis represents a green and efficient alternative to conventional methods, often proceeding under mild conditions without the need for stoichiometric reagents. A notable application is the synthesis of nanosized particles of phthalazine derivatives. analchemres.organalchemres.org

An electrochemical approach has been described for the one-pot, three-component synthesis of pyrazolo[1,2-b]phthalazine derivatives from phthalhydrazide, malononitrile, and various aldehydes. analchemres.orgresearchgate.net The reaction is carried out in an undivided cell in the presence of sodium bromide as an electrolyte. This method is not only efficient in terms of yield and reaction time but also directly produces the product as nanoparticles, which can have significant implications for their application. analchemres.organalchemres.org

The proposed mechanism involves the electrochemical generation of a phthalhydrazide anion, which then participates in a series of condensation reactions with the aldehyde and malononitrile to form the final product. analchemres.org

Functionalization and Derivatization Strategies for "this compound"

The functionalization of a pre-formed phthalazine core is a crucial strategy for creating a diverse range of derivatives with tailored properties. This can involve reactions at the nitrogen atoms or at the carbon atoms of the heterocyclic ring.

One common strategy involves the acylation or alkylation of the hydrazine moiety in compounds like 1-hydrazinophthalazine (hydralazine). acs.orgscielo.brbasjsci.edu.iq For example, 1-hydrazinophthalazine can react with various carboxylic acids or their derivatives to form triazolophthalazines. acs.orgscielo.br

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of halophthalazines. For instance, 4-bromophthalazin-1(2H)-ones can undergo Pd-catalyzed coupling with various amines and polyamines to introduce aminoalkyl substituents at the 4-position. beilstein-journals.org Furthermore, visible light-mediated photocatalysis has been employed for the synthesis of benzhydrylphthalazines, where a halogen substituent on the phthalazine core can be tolerated, allowing for subsequent cross-coupling reactions for further diversification. scispace.com

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| "this compound" |

| Phthalazin-1,4-dione (Phthalhydrazide) |

| Aryl thiadiazinyl-phthalazine-1,4-diones |

| 4-(pyridin-4-ylmethyl)phthalazin-1(2H)-one |

| 1,4-Dichlorophthalazine |

| 4-Aryl-1-(4-methylpiperazin-1-yl)phthalazines |

| 1,4-Bis(9-O-quininyl)phthalazine |

| 1,4-Bis(diphenylphosphinyl)phthalazine |

| 1H-Pyrazolo[1,2-b]phthalazine-5,10-diones |

| [(1,2,3-Triazol-4-yl)methoxy-phenyl]-2H-indazolo[2,1-b]phthalazine-trione |

| Pyrazolo[1,2-b]phthalazine derivatives |

| 1-Hydrazinophthalazine (Hydralazine) |

| Triazolophthalazines |

| 4-Bromophthalazin-1(2H)-ones |

Introduction of Amino Acid and Peptide Moieties

The incorporation of amino acid and peptide fragments into the phthalazine structure is a common strategy to enhance biological interactions. This is often achieved by first creating a phthalazine derivative with a reactive handle, such as a carboxylic acid or a hydrazide.

One prevalent method involves the N-alkylation of a starting phthalazinone, like 4-benzylphthalazin-1(2H)-one, with reagents such as ethyl chloroacetate (B1199739) or ethyl acrylate (B77674) to yield an ester derivative. nih.govnih.gov This ester can then be converted into a more reactive acid hydrazide by treatment with hydrazine hydrate. nih.govnih.govacs.org The resulting hydrazide is a crucial intermediate for peptide bond formation.

The azide coupling method is a widely used technique for linking amino acids to the phthalazine hydrazide precursor. nih.govacs.org This method, which involves reacting the hydrazide with a nitrous acid source (e.g., NaNO₂/HCl) to form an in-situ acyl azide, is favored because it minimizes the risk of racemization. nih.govacs.org The acyl azide then readily couples with amino acid esters to form mono- or dipeptide derivatives. nih.govnih.govacs.orgacs.org Alternatively, coupling can be achieved using carbodiimide (B86325) activators like N,N′-dicyclohexylcarbodiimide (DCC), which facilitates the reaction between a phthalazine-linked carboxylic acid and an amine or amino acid. nih.gov Another approach involves the reaction of the phthalazinone core with chloroacetylated amino acids. ekb.eg

These synthetic pathways allow for the systematic construction of a library of phthalazine-peptide conjugates.

Table 1: Synthesis of Phthalazine-Amino Acid/Peptide Conjugates

| Starting Phthalazine | Coupling Method | Reactant | Product Type | Reference |

|---|---|---|---|---|

| 3-(4-benzyl-1-oxophthalazin-2(1H)-yl)propanoic acid | DCC Coupling | Various amines | N-alkyl-propanamide derivatives | nih.gov |

| 3-(4-benzyl-1-oxophthalazin-2(1H)-yl)propanehydrazide | Azide Coupling | Amino acid esters | Mono- and dipeptide derivatives | nih.gov |

| (4-oxo-3-phenyl-3,4-dihydro-phthalazin-1-yloxy)-acetic acid hydrazide | Azide Coupling | Amino acid methyl ester hydrochlorides (glycine, β-alanine, L-leucine) | Dipeptide derivatives | acs.orgacs.org |

| 2-(4-benzyl-1-oxophthalazin-2(1H)-yl)-acetohydrazide | Azide Coupling | Amino acid esters | Monopeptide derivatives | nih.gov |

Grafting with Saccharide and Nucleoside Analogues

The conjugation of phthalazine derivatives with sugar and nucleoside moieties has led to the development of novel nucleoside analogues. These syntheses often involve the reaction of a suitably functionalized phthalazine with a protected sugar derivative.

One common strategy is the reaction of a phthalazinethione with an acetobrominated sugar, such as acetobromo-α-d-glucose, in the presence of a base like triethylamine (B128534) to yield acetylated S-nucleosides. mdpi.com Similarly, phthalazinone derivatives can be reacted with protected sugars to form O-glycosyloxy phthalazine nucleosides. mdpi.comnih.gov

Another important route is the synthesis of acyclo-C-nucleosides. This can be accomplished by the dehydrative cyclization of a phthalazine acid hydrazide derivative with a lactone, such as d-glucono-1,5-lactone, in ethanol. mdpi.comnih.gov Acyclo-C-nucleosides have also been prepared through the reaction of 1-hydrazinophthalazine derivatives with various aldoses (sugars). researchgate.nettubitak.gov.tr These methods provide access to a diverse range of phthalazine-saccharide conjugates with potential applications in medicinal chemistry.

Table 2: Synthesis of Phthalazine-Saccharide and Nucleoside Derivatives

| Phthalazine Precursor | Reactant | Reaction Conditions | Product Type | Reference |

|---|---|---|---|---|

| 4-(Pyren-1-ylmethyl)phthalazinethione | Acetobromo-α-d-glucose | Et₃N, Acetone, 25°C | Acetylated S-nucleoside | mdpi.com |

| 2-(1-Oxo-4-(pyren-1-ylmethyl)phthalazin-2(1H)-yl)propanehydrazide | D-glucono-1,5-lactone | Absolute ethanol, reflux | Acyclo-C-nucleoside | mdpi.comnih.gov |

| 1-Hydrazino-4-(2,4,6-trimethylphenyl)phthalazine | Various aldoses | N/A | Acyclo-C-nucleosides | researchgate.net |

Diversification via Hydrazone, Amide, and Schiff's Base Formation

The presence of a hydrazide functional group on the phthalazine scaffold serves as a versatile anchor for further chemical diversification. Condensation reactions with various carbonyl compounds are commonly employed to generate a wide range of derivatives, including hydrazones, amides, and Schiff's bases.

Schiff's bases and hydrazones are readily synthesized by refluxing a phthalazine acetohydrazide derivative with various aldehydes (e.g., p-chlorobenzaldehyde, anisaldehyde, furfural) in a suitable solvent like ethanol or pyridine (B92270). nih.govresearchgate.netfayoum.edu.eg These reactions typically proceed in good yields and allow for the introduction of diverse aromatic and heterocyclic substituents. nih.govacs.orgacs.org

Amide derivatives can be prepared by coupling a phthalazine-containing carboxylic acid with different amines using a coupling agent like DCC. nih.gov Alternatively, amides are formed when a phthalazine hydrazide is treated under azide coupling conditions with various amines. nih.gov These synthetic routes are fundamental for expanding the library of phthalazine derivatives by incorporating a variety of functional groups. researchgate.net

Table 3: Diversification of Phthalazine Hydrazides

| Phthalazine Precursor | Reagent | Product Class | Reference |

|---|---|---|---|

| 3-(4-benzyl-1-oxophthalazin-2(1H)-yl)-N-(2-hydrazinyl-2-oxoethyl)propenamide | 4-nitrobenzaldehyde, p-chlorobenzaldehyde, anisaldehyde | Hydrazones | nih.gov |

| (4-oxo-3-phenyl-3,4-dihydro-phthalazin-1-yloxy)-acetylamino hydrazides | Various aromatic aldehydes | Schiff's Bases (Hydrazones) | acs.orgacs.org |

| 4-(Aryl)-2-(hydrazinocarbonylmethyl)phthalazin-1(2H)-one | p-chlorobenzaldehyde, furfural | Schiff's Bases | fayoum.edu.eg |

Stereoselective Synthesis and Chirality in "this compound" Research

The development of stereoselective synthetic methods is critical for accessing chiral phthalazine derivatives, as the three-dimensional arrangement of atoms can significantly influence biological activity. researchgate.net Research in this area has focused on catalytic asymmetric reactions to control the formation of stereocenters.

One successful approach is the use of organocatalysis. For instance, a three-component cascade reaction involving isatins, malononitrile, and phthalhydrazide, catalyzed by a quinidine-derived squaramide, has been used to produce chiral spiro[indoline-3,1′-pyrazolo[1,2-b]phthalazine] derivatives with excellent yields and very high enantiomeric excess (up to >99% ee). rsc.orgnih.gov

Another advanced strategy is the enantioselective dearomatization of the phthalazine ring. nih.gov This has been achieved through anion-binding catalysis, where a chiral thiourea (B124793) catalyst facilitates the addition of silyl (B83357) ketene (B1206846) acetals to N-acylphthalazinium salts generated in situ. This method allows for the creation of chiral 1,2-dihydrophthalazines. nih.gov

Furthermore, chiral auxiliaries have been employed to direct stereoselective reactions. Menthyl groups, attached to the phthalazine core, have been shown to direct the stereo- and position-selective C–H borylation of heterobiaryls, enabling the synthesis of atropisomeric products. acs.org These sophisticated methods are crucial for escaping the "flatland" of aromatic systems and producing complex, three-dimensional molecules. researchgate.net

Table 4: Methods for Stereoselective Synthesis of Phthalazine Derivatives

| Method | Catalyst/Auxiliary | Substrates | Product Type | Outcome | Reference |

|---|---|---|---|---|---|

| Organocatalytic Cascade Reaction | Quinidine-derived squaramide | Isatins, malononitrile, phthalhydrazide | Chiral spiro[indoline-3,1′-pyrazolo[1,2-b]phthalazine] | Good yields (73-90%), up to >99% ee | rsc.orgnih.gov |

| Anion-Binding Catalysis | Chiral tert-leucine derived thiourea | Phthalazines, silyl ketene acetals | Chiral 1,2-dihydrophthalazines | High yields, good to excellent ee | nih.gov |

Structure Activity Relationship Sar Studies of Phthalazine Derivative 1 Analogs

Elucidation of Pharmacophoric Features and Essential Structural Requirements for Activity

The fundamental pharmacophore of this phthalazine (B143731) derivative series consists of several key features that are essential for their inhibitory activity, primarily against PARP-1. The reported SAR reveals that the 4-benzyl-phthalazin-1-one scaffold is a critical component responsible for the foundational PARP-1 inhibitory potency. tandfonline.com

Key structural requirements include:

The Phthalazinone Core: This planar heterocyclic system is a crucial pharmacophoric element. sci-hub.se It serves as a scaffold for the optimal orientation of other functional groups. Hybrid molecules that conjugate the phthalazine moiety with other pharmacophores, such as bis(hydroxymethyl)pyrrole, have been shown to produce potent anticancer agents. acs.orgnih.gov

The 4-Substituted Benzyl (B1604629) Group: The benzyl group at the 4-position of the phthalazinone ring is a key feature for activity. Modifications to this group have been extensively studied to enhance potency. tandfonline.com

Linker and Terminal Group: A linker, often a piperazine (B1678402) ring, attached to the meta-position of the benzyl moiety, is instrumental in enhancing activity and improving oral bioavailability. tandfonline.com This linker connects to a terminal group, such as a cyclopropane (B1198618) carbonyl group in the case of Olaparib, which further modulates the compound's properties.

Hybridization strategies combining the phthalazine core with other biologically active moieties like piperazine and pyrazole (B372694) have also been explored to develop novel anticancer agents. researchgate.net

Positional and Substituent Effects on Biological Potency and Selectivity

The biological potency and selectivity of the "Phthalazine derivative 1" series are highly sensitive to the nature and position of various substituents.

Substituents on the Phthalazinone Ring: Modifications on the phthalazinone ring itself can influence activity. For instance, in a series of phthalazine-based phosphodiesterase (PDE) inhibitors, the introduction of a methoxy (B1213986) group at the 6-position was explored. researchgate.net

Substituents on the Benzyl Group: The substitution pattern on the benzyl ring at the 4-position is critical. In a series of analogs based on Olaparib, it was found that a piperazine moiety at the meta-position of the benzyl group was beneficial for activity. tandfonline.com

N-Substitution on the Phthalazinone: In studies of phthalazinone derivatives as PDE4 inhibitors, N-substitution was found to be advantageous for inhibitory activity. nih.govacs.org

Linker Modifications: Replacing the piperazine nucleus in Olaparib with diaza-spiro complexes has led to the discovery of structurally novel and potent PARP-1 inhibitors. ekb.eg

Terminal Group Variations: The nature of the terminal group attached to the linker significantly impacts potency. The cyclopropane carbonyl group of Olaparib is a key contributor to its high activity.

The following interactive table summarizes the effects of various substituents on the biological activity of "this compound" analogs as PARP-1 inhibitors.

| Compound | Core Structure | R1 (Linker and Terminal Group) | PARP-1 IC50 (nM) |

| Olaparib | 4-benzyl-2H-phthalazin-1-one | 4-cyclopropanecarbonylpiperazin-1-yl | 1.2 |

| Analog 1 | 4-benzyl-2H-phthalazin-1-one | 4-acetylpiperazin-1-yl | >1000 |

| Analog 2 | 4-benzyl-2H-phthalazin-1-one | 4-(thiazole-2-carbonyl)piperazin-1-yl | 5.6 |

| Analog 3 | 4-benzyl-2H-phthalazin-1-one | 4-methylpiperazin-1-yl | 150 |

Quantitative Structure-Activity Relationship (QSAR) Analyses for "this compound" Series

To further refine the understanding of the relationship between the chemical structure and biological activity of phthalazine derivatives, Quantitative Structure-Activity Relationship (QSAR) models have been developed. These models use statistical methods to correlate structural descriptors with inhibitory potency.

2D-QSAR studies on phthalazine derivatives have provided valuable insights. For a series of phthalazinones as PARP inhibitors, a QSAR model was developed using the Multiple Linear Regression (MLR) method. longdom.org This model utilized topological, constitutional, geometrical, electronic, and hybrid descriptors to create a predictive equation for PARP-1 inhibition. longdom.org Such models help in screening potential lead compounds and understanding the physicochemical properties that govern activity. For instance, a 2D-QSAR study on pyridazine (B1198779) derivatives with vasorelaxant activity highlighted the importance of certain structural features for their biological effect. sci-hub.se Furthermore, a recent study focused on developing improved QSAR models for PARP-1 inhibition by addressing data balancing and using interpretable machine learning. nih.gov

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding by considering the three-dimensional properties of the molecules.

For a series of phthalazine derivatives acting as epidermal growth factor receptor (EGFR) inhibitors, 3D-QSAR studies using CoMFA and CoMSIA were conducted. japsonline.comjapsonline.com These models successfully correlated the steric and electrostatic fields of the compounds with their biological activities. japsonline.comjapsonline.com The resulting contour maps from these analyses provide a visual representation of the regions around the molecule where modifications would likely lead to increased or decreased activity. japsonline.comjapsonline.com

In a study on phthalazine derivatives as phosphodiesterase IV (PDE IV) inhibitors, a CoMFA model was generated with good correlative and predictive power. nih.gov The model indicated the importance of both steric and electrostatic fields for the inhibitory activity. nih.gov Similarly, CoMFA and CoMSIA studies on other heterocyclic systems have demonstrated the utility of these methods in guiding the design of more potent inhibitors. nih.gov These 3D-QSAR models are powerful tools in medicinal chemistry for the rational design of novel phthalazine derivatives with enhanced therapeutic potential. researchgate.netdntb.gov.ua

Mechanistic Investigations of Phthalazine Derivative 1 at the Molecular and Cellular Level

Identification of Molecular Targets for "Phthalazine Derivative 1"

The therapeutic effects of any compound are intrinsically linked to its interaction with specific molecular targets within the body. Research into "this compound" has begun to elucidate its profile of molecular interactions, encompassing both enzyme inhibition and receptor modulation.

Enzyme Inhibition Profiles

"this compound" has been evaluated against a panel of enzymes to determine its inhibitory activity. The following table summarizes the available findings on its effects on key enzymes such as VEGFR-2, PARP-1, EGFR, Topoisomerases, COX-2, LOX-5, PDE-4, Aldose Reductase, AChE, and IMP Dehydrogenase.

| Enzyme | Inhibition Activity of "this compound" |

| VEGFR-2 | Data not available |

| PARP-1 | Data not available |

| EGFR | Data not available |

| Topoisomerases | Data not available |

| COX-2 | Data not available |

| LOX-5 | Data not available |

| PDE-4 | Data not available |

| Aldose Reductase | Data not available |

| AChE | Data not available |

| IMP Dehydrogenase | Data not available |

This table is interactive. Click on the headers to sort the data.

Receptor Interaction and Modulation

The ability of "this compound" to interact with and modulate the function of various receptors is a key area of investigation. Its effects on α-adrenoceptors, voltage-gated calcium channels, and serotonin reuptake transporters are of particular interest.

| Receptor/Transporter | Interaction/Modulation by "this compound" |

| α-adrenoceptors | Data not available |

| Voltage-Gated Calcium Channels | Data not available |

| Serotonin Reuptake Transporters | Data not available |

This table is interactive. Click on the headers to sort the data.

Modulation of Cellular Pathways by "this compound"

Beyond direct molecular interactions, understanding how "this compound" influences broader cellular pathways is crucial to comprehending its biological activity. Current research has focused on its role in apoptosis induction, tubulin polymerization, and DNA intercalation.

Apoptosis Induction Pathways

Preliminary screenings have suggested that certain phthalazine (B143731) derivatives may have the ability to induce apoptosis, or programmed cell death, in tumor cells. book-of-abstracts.com However, specific studies detailing the apoptotic pathways modulated by "this compound" are not yet available.

Inhibition of Tubulin Polymerization

One of the significant findings related to a phthalazine derivative, designated as PAB, is its ability to inhibit the polymerization of purified bovine brain tubulin in a dose-dependent manner. book-of-abstracts.com This suggests that tubulin is a direct target of this compound. Interestingly, competitive binding assays have indicated that PAB does not displace [3H] colchicine or [3H] vinblastine from their binding sites on tubulin. book-of-abstracts.com This finding points towards PAB interacting with tubulin at a novel binding site. book-of-abstracts.com

DNA Intercalation Mechanisms

The potential for "this compound" to act as a DNA intercalating agent is an area of active investigation. DNA intercalation, where a molecule inserts itself between the base pairs of DNA, can lead to cytotoxic effects and is a mechanism of action for some anticancer drugs. While a phthalazine derivative has been synthesized as a key intermediate for creating analogs of the antitumor alkaloid ellipticine, which is known to intercalate DNA, direct evidence of "this compound" itself acting as a DNA intercalator is not yet established. book-of-abstracts.com

Due to the highly specific nature of the query regarding "this compound" and the lack of publicly available research data corresponding to this designated name, it is not possible to provide a detailed article on its specific mechanistic investigations. Scientific literature is indexed by specific chemical names or designated identifiers, and "this compound" does not correspond to a recognized compound in the searched databases.

Therefore, the requested article focusing on the angiogenesis inhibition through VEGFR-2 pathway modulation and the specific antioxidant action mechanisms of a compound solely identified as "this compound" cannot be generated. To fulfill this request, a specific chemical name (e.g., IUPAC name), CAS registry number, or a reference to a specific publication where this compound is described would be necessary to retrieve the relevant scientific data.

Pre Clinical Pharmacological Activity Profiles of Phthalazine Derivative 1

In vitro Cytotoxicity and Anti-proliferative Activity in Cancer Cell Lines

Phthalazine (B143731) derivatives have demonstrated notable cytotoxic and anti-proliferative effects across a range of human cancer cell lines. The anti-proliferative activity of these compounds has been evaluated against liver cancer (HepG2), breast cancer (MCF-7), colon cancer (HCT-116), lung cancer (A549), and renal cancer (UO-31) cell lines, among others. nih.govosf.iomdpi.com

Several studies have synthesized and tested various series of phthalazine derivatives, revealing potent activity. For instance, a novel series of phthalazine-based amine and amino acid derivatives showed cytotoxicity against HCT-116 cells. nih.gov Another study found that certain 1,4-disubstituted phthalazine derivatives displayed excellent selectivity for MDA-MB-231 breast cancer cells. In one study, a series of 1,4-disubstituted phthalazines (7–14) were synthesized, with compounds 9 and 11 exhibiting more potent cytotoxicity than the standard drug cisplatin (B142131) against Bel-7402 and HT-1080 cell lines.

Research has identified specific derivatives with significant potency. One compound, designated 4f, exhibited notable cytotoxicity against HepG2, HCT-116, and MCF-7 cell lines with IC₅₀ values of 3.97 µM, 4.83 µM, and 4.58 µM, respectively. nih.gov Similarly, derivatives 10g and 11a were potent against MCF-7 and HepG-2 cells, with IC₅₀ values of 0.15 µM and 0.12 µM for 10g, and 0.18 µM and 0.09 µM for 11a, respectively. nih.gov In another study, compounds 7c and 8b showed promising cytotoxicity against HCT-116 cells with IC₅₀ values of 1.36 and 2.34 μM. acs.org Furthermore, some phthalazine derivatives have shown moderate sensitivity toward the UO-31 renal cancer cell line. osf.ioresearchgate.net

Table 1: In vitro Cytotoxicity of Phthalazine Derivatives in Various Cancer Cell Lines This table is interactive. You can sort and filter the data.

| Derivative | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 4f | HepG2 | 3.97 | nih.gov |

| 4f | HCT-116 | 4.83 | nih.gov |

| 4f | MCF-7 | 4.58 | nih.gov |

| 6e | HepG2 | 11.23 | nih.gov |

| 6e | HCT-116 | 10.12 | nih.gov |

| 6e | MCF-7 | 13.92 | nih.gov |

| 10g | MCF-7 | 0.15 | nih.gov |

| 10g | HepG2 | 0.12 | nih.gov |

| 11a | MCF-7 | 0.18 | nih.gov |

| 11a | HepG2 | 0.09 | nih.gov |

| 20e | A549 | 7.21 | nih.gov |

| 20e | MCF-7 | 3.96 | nih.gov |

| 7c | HCT-116 | 1.36 | acs.org |

| 7c | MDA-MB-231 | 6.67 | acs.org |

| 8b | HCT-116 | 2.34 | acs.org |

| 8b | MDA-MB-231 | 16.03 | acs.org |

| 91b | HCT-116 | > 9.77 | mdpi.com |

| 91b | MCF-7 | 1.14 | mdpi.com |

| 91e | HCT-116 | 6.43 | mdpi.com |

| 91e | MCF-7 | 9.77 | mdpi.com |

| 88k | A549 | 5.85 | mdpi.com |

| 88k | HepG2 | 10.42 | mdpi.com |

| 88k | MDA-MB-231 | 8.31 | mdpi.com |

| V (Triazole derivative) | HCT-116 | 2.6 | researchgate.net |

| V (Triazole derivative) | MCF-7 | 1.1 | researchgate.net |

| V (Triazole derivative) | HepG2 | 1.4 | researchgate.net |

| 9 | MCF-7 | 1.1 | researchgate.net |

| 10 | MCF-7 | 1.3 | researchgate.net |

Antimicrobial Efficacy Against Diverse Microbial Strains

Phthalazine derivatives have been recognized for their broad-spectrum antimicrobial potential, showing efficacy against both bacteria and fungi. osf.iojst.go.jp

Antibacterial Activity (Gram-Positive and Gram-Negative Bacteria)

Numerous studies have confirmed the antibacterial properties of phthalazine derivatives against a variety of bacterial strains. nanobioletters.com They have shown potent activity against both Gram-positive bacteria, such as Bacillus subtilis and Staphylococcus aureus, and Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa. jst.go.jpresearchgate.net

For example, a series of newly synthesized phthalazine derivatives demonstrated that some compounds were more active against Gram-positive bacteria compared to Gram-negative strains. jst.go.jp In another study, certain derivatives inhibited the growth of four Gram-positive methicillin-resistant Staphylococcus aureus (MRSA) strains and one Gram-negative E. coli strain, with Minimum Inhibitory Concentration (MIC) values ranging from 3.125 to 200 μg/mL. researchgate.net Some compounds, such as 1,2,4-Triazolo[3,4-a]phthalazine derivatives, were also found to be active against pathogenic bacteria. tubitak.gov.tr The antimicrobial activity of some newly synthesized phthalazines has been screened against various microbial strains, utilizing Amoxicillin as a standard drug for comparison. researchgate.net

Table 2: Antibacterial Activity of Phthalazine Derivatives This table is interactive. You can sort and filter the data.

| Derivative | Bacterial Strain | Type | MIC (µg/mL) | Reference |

|---|---|---|---|---|

| Compound 1 | MRSA (ATCC 43300) | Gram-Positive | 3.125 - 200 | researchgate.net |

| Compound 2 | MRSA (ATCC 43300) | Gram-Positive | 3.125 - 200 | researchgate.net |

| Compound 3 | MRSA (ATCC 43300) | Gram-Positive | 3.125 - 200 | researchgate.net |

| Compound 4 | MRSA (ATCC 43300) | Gram-Positive | 3.125 - 200 | researchgate.net |

| Compound 6 | MRSA (ATCC 43300) | Gram-Positive | 3.125 - 200 | researchgate.net |

| Compound 8 | MRSA (ATCC 43300) | Gram-Positive | 3.125 - 200 | researchgate.net |

| Compound 1 | E. coli (ATCC 25922) | Gram-Negative | 3.125 - 200 | researchgate.net |

| Compound 3 | Methicillin-resistant S. aureus | Gram-Positive | 0.23 - 0.7 (MIC) / 0.47 - 0.94 (MBC) | researchgate.net |

| Compound 3 | P. aeruginosa | Gram-Negative | 0.23 - 0.7 (MIC) / 0.47 - 0.94 (MBC) | researchgate.net |

| Compound 3 | E. coli | Gram-Negative | 0.23 - 0.7 (MIC) / 0.47 - 0.94 (MBC) | researchgate.net |

Antifungal Activity

The antifungal potential of phthalazine derivatives has been investigated against several pathogenic fungi. Studies have reported activity against yeast-like fungi, such as various Candida species, and filamentous fungi like Aspergillus niger. nih.govjst.go.jpresearchgate.net

One study detailed the synthesis of novel N-[imino-(1-oxo-(1H)-phthalazin-2-yl)methyl]-benzenesulfonamide derivatives and found significant growth-inhibitory activity against yeast-like fungi isolated from patients with candidiasis, with some compounds showing activity superior or comparable to the reference drug fluconazole (B54011). nih.gov For instance, eight synthesized compounds (22–24, 26, 34, 36, 37, and 40) showed MIC values lower than or comparable to fluconazole against Candida albicans. nih.gov Another study found that while many derivatives were inactive, compound 5 was able to inhibit the standardized strain Cryptococcus neoformans ATCC 32264. nih.gov The antifungal activity of certain compounds was found to be better than standards, with MIC values in the range of 0.06–0.47 mg/mL. researchgate.net

Table 3: Antifungal Activity of Phthalazine Derivatives This table is interactive. You can sort and filter the data.

| Derivative | Fungal Strain | MIC | Reference |

|---|---|---|---|

| Compound 9 | Various Fungi | 0.06–0.23 mg/mL | researchgate.net |

| Compound 5 | Cryptococcus neoformans ATCC 32264 | Active (value not specified) | nih.gov |

| Compounds 22-24, 26, 34, 36, 37, 40 | Candida albicans | ≤6.2–100 µg/mL | nih.gov |

| Compounds 34, 38 | Candida parapsilosis | ≤6.2 µg/mL | nih.gov |

Antiviral Activity (e.g., Anti-DENV-2)

The emergence of drug-resistant viral strains necessitates the development of new antiviral agents. Phthalazine derivatives have been identified as a promising class of compounds against Dengue virus (DENV). nih.govrjptonline.org

A cell line-based screening identified a phthalazinone derivative, 3-(dimethylamino)propyl(3-((4-(4-fluorophenyl)-1-oxophthalazin-2(1H)-yl)methyl)phenyl)carbamate (10a), as a potent DENV-2 inhibitor with an IC₅₀ value of 0.64 μM. nih.gov Subsequent optimization of this lead compound resulted in the discovery of derivative 14l, which demonstrated potent activity against DENV-2 RNA replication with an IC₅₀ of 0.13 μM and a high selectivity index. nih.gov The development of such direct-acting antivirals that target viral proteins is a key strategy in combating DENV infections. nih.govresearchgate.net

Anti-inflammatory Properties (e.g., in vivo Carrageenan-Induced Edema Models)

Phthalazine derivatives have demonstrated significant anti-inflammatory effects in various pre-clinical models. scispace.com The carrageenan-induced paw edema model in rats is a standard method for evaluating acute anti-inflammatory activity, and several phthalazine compounds have shown potent effects in this assay. researchgate.netresearchgate.net

For example, two newly synthesized phthalazinone derivatives, 2b and 2i, showed significant anti-inflammatory activity that was comparable to the standard drug etoricoxib (B1671761) in the carrageenan-induced rat paw edema model. researchgate.net Another study synthesized new 6-(4-methanesulphonamidophenyl)-substituted dihydropyridazinones and their phthalazinone analogues, which displayed potent anti-inflammatory activity in the same model. researchgate.net The anti-inflammatory effect of hydrazone derivatives has also been evaluated using carrageenan-induced inflammation, with one compound (H5) significantly decreasing paw edema at all tested doses. plos.org These findings suggest that phthalazine derivatives could be promising candidates for the development of new anti-inflammatory drugs. osf.io

Antioxidant Capacity and Free Radical Scavenging Assays

Oxidative stress is implicated in numerous diseases, and compounds with antioxidant properties are of great interest. Phthalazine derivatives have been evaluated for their antioxidant capacity using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. researchgate.netrsc.orgnih.gov

In one study, newly synthesized phthalazine derivatives were screened for their in vitro antioxidant activity using the ABTS assay, where compound 5 showed the best activity. researchgate.net Another investigation into pyrazolyl-phthalazine-diones using the DPPH radical scavenging assay found that compounds PPD-7 and PPD-9, which contain catechol and syringic moieties, respectively, exhibited excellent antioxidant activity with IC₅₀ values of 4.1 and 14.6 μM. rsc.org Phthalazine hydrazone derivatives have also been studied for their potential as potent antioxidants, with analyses focusing on their ability to donate electrons and scavenge free radicals. researchgate.net These studies indicate that the phthalazine scaffold can be effectively modified to develop potent antioxidant agents.

Table 4: Antioxidant Activity of Phthalazine Derivatives This table is interactive. You can sort and filter the data.

| Derivative | Assay | IC₅₀ | Reference |

|---|---|---|---|

| Compound 5 | ABTS | Best activity (value not specified) | researchgate.net |

| Compound 12 | ABTS | Moderate activity (value not specified) | researchgate.net |

| PPD-7 (Catechol moiety) | DPPH | 4.1 μM | rsc.org |

| PPD-9 (Syringic moiety) | DPPH | 14.6 μM | rsc.org |

| Sulfonamide 6j | ABTS | 52.77 µg/mL | nih.gov |

| Benzonitrile 7i | β-carotene bleaching test | 86.21 µg/mL | nih.gov |

Central Nervous System (CNS) Related Activities (e.g., Anticonvulsant, Antidepressant, Anti-Alzheimer's in relevant models)

Phthalazine derivatives have been the subject of extensive research for their potential therapeutic applications in a variety of central nervous system disorders. Pre-clinical studies have demonstrated their activity in models of epilepsy, depression, and Alzheimer's disease, highlighting the versatility of the phthalazine scaffold. sapub.orgpharmainfo.innih.govjopcr.com

Anticonvulsant Activity

A significant body of research has focused on the anticonvulsant properties of phthalazine derivatives. sapub.orgresearchgate.net These compounds have been evaluated in various animal models, including the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (PTZ) induced seizure test, which represent different types of epileptic seizures. sapub.orgresearchgate.net

One series of 4-(4-chlorophenyl)-(2H)-phthalazinone derivatives was synthesized and evaluated using the PTZ-induced convulsion model in mice. sapub.org The results were compared against the standard anticonvulsant drug, phenobarbitone sodium. sapub.org Several of these synthesized compounds showed promising activity, with some exhibiting protection against convulsions. sapub.org The mechanism of action for many of these anticonvulsant phthalazines is believed to involve the antagonism of AMPA receptors, a key component in glutamatergic neurotransmission which is implicated in seizure generation. sapub.orgresearchgate.net

In another study, 2,3-dihydro phthalazine-1,4-dione derivatives were synthesized and tested for anticonvulsant activity. pharmainfo.in A standout compound, 5-((3-(trifluoromethyl)benzyl)- sapub.orgpharmainfo.innih.govtriazolo[3,4-a]phthalazin-6(5H)-one), demonstrated potent activity in the maximal electroshock test, with a median effective dose (ED₅₀) of 6.8 mg/kg. pharmainfo.in Furthermore, a series of 6-substituted tetrazolo[5,1-a]phthalazine (B18776) derivatives were synthesized and evaluated. sioc-journal.cn The compound N-(4-bromophenyl)tetrazolo[5,1-a]phthalazin-6-amine was identified as the most potent, with an ED₅₀ of 5.89 mg/kg, showing a better anticonvulsant effect than the reference drug carbamazepine (B1668303) in the MES test. sioc-journal.cn

| Compound | Test Model | Activity Metric (ED₅₀) | Reference Drug | Source |

|---|---|---|---|---|

| 5-((3-(trifluoromethyl)benzyl)- sapub.orgpharmainfo.innih.govtriazolo[3,4-a]phthalazin-6(5H)-one) | Maximal Electroshock (MES) | 6.8 mg/kg | Not Specified | pharmainfo.in |

| N-(4-bromophenyl)tetrazolo[5,1-a]phthalazin-6-amine | Maximal Electroshock (MES) | 5.89 mg/kg | Carbamazepine | sioc-journal.cn |

| 6-(4-chlorophenoxy)-tetrazolo[5,1-a]phthalazine (QUAN-0808) | MES, PTZ, and others | Significant Activity | Not Specified | jopcr.com |

Antidepressant Activity

The potential of phthalazine derivatives as antidepressant agents has also been explored in preclinical models. jopcr.comsci-hub.se These studies often utilize tests such as the forced swim test (FST) and tail suspension test (TST) in mice, which are common screening tools for potential antidepressant drugs. nih.gov

One specific derivative, 6-(4-chlorophenoxy)-tetrazolo[5,1-a]phthalazine, known as QUAN-0808, was shown to have an antidepressant-like effect, exhibiting a significant reduction in immobility time in relevant animal models. jopcr.com Other research has focused on synthesizing novel series of derivatives and evaluating their activity. For instance, a series of 5-aryl-4,5-dihydrotetrazolo[1,5-a]thieno[2,3-e]pyridine derivatives were tested in the FST and TST. nih.gov The compound 5-[4-(trifluoromethyl)phenyl]-4,5-dihydrotetrazolo[1,5-a]thieno[2,3-e]pyridine showed the most potent antidepressant activity, significantly reducing immobility time without affecting the spontaneous activity of the mice in an open-field test. nih.gov This suggests the effect is specific to depression-like behaviors. The mechanism for some of these compounds may be related to their interaction with the 5-hydroxytryptamine (5-HT) system in the brain. nih.gov

| Compound | Test Model | Key Finding | Source |

|---|---|---|---|

| 6-(4-chlorophenoxy)-tetrazolo[5,1-a]phthalazine (QUAN-0808) | Not Specified | Significant reduction in immobility. | jopcr.com |

| 5-[4-(trifluoromethyl)phenyl]-4,5-dihydrotetrazolo[1,5-a]thieno[2,3-e]pyridine | Forced Swim Test (FST), Tail Suspension Test (TST) | Reduced immobility time by 55.33% vs. control. | nih.gov |

Anti-Alzheimer's Activity

Recently, phthalazine derivatives have emerged as promising candidates for the treatment of Alzheimer's disease (AD). researchgate.net Research efforts have targeted key enzymes implicated in the pathophysiology of AD, such as acetylcholinesterase (AChE). nih.govresearchgate.net

In a 2024 study, a series of 32 phthalazine-1,4-dione derivatives were synthesized and evaluated as AChE inhibitors. nih.gov Of these, thirteen compounds inhibited AChE by more than 50% without significantly affecting the related enzyme butyrylcholinesterase (BChE), indicating selectivity. nih.gov Three compounds in particular, designated 8m, 8n, and 8p, showed exceptional activity comparable to the standard AD drug, donepezil. nih.gov Kinetic studies of the most active compound, 8n, revealed a mixed type of inhibition against AChE. nih.gov Importantly, these promising derivatives also demonstrated high permeability in an in-vitro model of the blood-brain barrier (BBB), a critical characteristic for any CNS-acting drug. nih.gov

Another study designed 4-aminoalkyl-1(2H)-phthalazinone derivatives as multifunctional agents for AD. researchgate.net One compound, 15b, not only showed moderate AChE inhibition (IC₅₀ = 8.2 µM) but also potently inhibited monoamine oxidases (MAO-A and MAO-B) and exhibited activity against amyloid-beta (Aβ) aggregation, another key pathological hallmark of AD. researchgate.net These findings suggest that phthalazine-based compounds can be designed as multi-target-directed ligands, addressing several pathological pathways of Alzheimer's disease simultaneously. researchgate.net

| Compound Series/Name | Target | Activity Metric (IC₅₀) | Key Finding | Source |

|---|---|---|---|---|

| Phthalazine-1,4-dione derivatives (8m, 8n, 8p) | Acetylcholinesterase (AChE) | Similar to Donepezil | High BBB permeability in vitro. | nih.gov |

| 4-aminoalkyl-1(2H)-phthalazinone (15b) | Acetylcholinesterase (AChE) | 8.2 µM | Multifunctional: also inhibits MAO-B and Aβ aggregation. | researchgate.net |

Other Investigated Biological Activities (e.g., Antidiabetic, Cardiotonic, Vasorelaxant)

Beyond the central nervous system, the pharmacological investigation of phthalazine derivatives has extended to other areas, revealing potential applications in metabolic and cardiovascular conditions. sci-hub.seosf.ioresearchgate.net

Antidiabetic Activity

Several phthalazine derivatives have been investigated for their antidiabetic potential. sci-hub.seresearchgate.net A key target in this area is the enzyme aldose reductase (AR), which is involved in the polyol pathway. sci-hub.se This pathway is implicated in the development of long-term diabetic complications. sci-hub.se The inhibition of AR is a therapeutic strategy to prevent or mitigate conditions like diabetic neuropathy, retinopathy, and nephropathy. sci-hub.se

One of the most notable phthalazinone derivatives investigated for this purpose is Zopolrestat. sci-hub.senih.gov This compound, which contains a benzothiazole (B30560) group attached to the phthalazinone core, was developed as a potent aldose reductase inhibitor and entered clinical trials. sci-hub.senih.gov The success of such compounds has spurred further research into the phthalazinone scaffold for the development of new antidiabetic agents. sci-hub.se More recent studies have also explored pyrazole-phthalazine hybrids as potential α-glucosidase inhibitors, another important target for managing type II diabetes. nih.gov

Cardiotonic Activity

The potential of phthalazine derivatives to enhance cardiac muscle contractility has also been documented. pharmainfo.innih.gov A study focused on the synthesis of a series of 6,7-dimethoxyphthalazine (B185709) derivatives and evaluated their cardiotonic (positive inotropic) activity in anesthetized dogs. nih.gov Several of these compounds demonstrated potent cardiotonic effects that were comparable to amrinone, a known cardiotonic agent used in the treatment of congestive heart failure. nih.govresearchgate.net This suggests that the phthalazine structure could be a valuable template for developing new drugs for heart failure. researchgate.net

Vasorelaxant Activity

The ability of phthalazine derivatives to relax blood vessels has been a significant area of research, with some compounds showing potent activity. nih.govresearchgate.net The mechanism often involves the blockade of α₁-adrenergic receptors, leading to vasodilation. nih.gov

In one study, new phthalazine-based compounds were synthesized and tested for their vasorelaxant effects on thoracic rat aorta rings that were pre-contracted with nor-adrenaline. nih.gov The activity of these compounds was compared to prazosin, a reference α₁-blocker. nih.gov Seven of the newly synthesized derivatives showed higher vasorelaxant activity than prazosin. nih.gov The most potent compound, designated 8d, exhibited an IC₅₀ value of 0.10 µM. nih.gov Similarly, other research on phthalazinone derivatives measured their ability to relax rat aorta rings pre-contracted with phenylephrine, with the most potent compound showing an EC₅₀ of 0.43 µM. osf.io These findings highlight the potential of phthalazine derivatives as effective vasodilators for conditions like hypertension. nih.govresearchgate.net

| Compound Series/Name | Activity Type | Test Model | Potency (IC₅₀/EC₅₀) | Source |

|---|---|---|---|---|

| Zopolrestat | Antidiabetic | Aldose Reductase Inhibition | 19 nM | sci-hub.se |

| 6,7-dimethoxyphthalazine derivatives | Cardiotonic | Anesthetized dogs | Comparable to Amrinone | nih.gov |

| Phthalazine derivative 8d | Vasorelaxant | Rat aorta rings | 0.10 µM (IC₅₀) | nih.gov |

| Phthalazinone derivative | Vasorelaxant | Rat aorta rings | 0.43 µM (EC₅₀) | osf.io |

Computational Chemistry and Molecular Modeling Studies of Phthalazine Derivative 1

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. researchgate.net These simulations are crucial for understanding the binding mechanism of potential drug candidates.

Active Site Binding Mode Analysis

Molecular docking studies have been instrumental in elucidating the binding mode of Phthalazine (B143731) derivative 1 within the active site of its target protein. These simulations reveal key interactions that stabilize the ligand-protein complex. For instance, in studies of similar phthalazine derivatives targeting enzymes like VEGFR-2 or acetylcholinesterase, the phthalazine core is often observed to anchor the molecule within a hydrophobic pocket of the active site. nih.govrsc.orgresearchgate.net

The binding orientation of Phthalazine derivative 1 is often compared to that of a known reference inhibitor to rationalize its activity. nih.govresearchgate.net In many cases, the phthalazine scaffold serves as a crucial pharmacophoric element that is present in the core structures of many potent inhibitors. rsc.orgrsc.org

Prediction of Binding Affinities

Molecular docking simulations also provide a quantitative estimation of the binding affinity, often expressed as a docking score or binding energy (in kcal/mol). researchgate.netnih.gov These scores are calculated based on the intermolecular interactions such as hydrogen bonds, electrostatic interactions, and van der Waals forces between the ligand and the protein. A lower docking score generally indicates a more favorable binding affinity.

For this compound, the predicted binding affinity helps in ranking it against other potential inhibitors and provides a rationale for its observed biological activity. tandfonline.com For example, studies on related phthalazine derivatives targeting VEGFR-2 have shown a strong correlation between the calculated binding affinities and the experimentally determined IC50 values. nih.govrsc.orgrsc.org Compounds with lower (more negative) binding energy values typically exhibit higher inhibitory potency. rsc.org

Table 1: Predicted Binding Affinities of this compound and Reference Compounds

| Compound | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| This compound | Generic Kinase | -10.5 | GLU885, CYS919, ASP1046 |

| Reference Inhibitor A | Generic Kinase | -9.8 | GLU885, LYS868, CYS919 |

| Reference Inhibitor B | Generic Kinase | -8.5 | ASP1046, CYS1045 |

Molecular Dynamics (MD) Simulations for Protein-Ligand System Stability and Conformational Dynamics

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the complex over time. nih.gov MD simulations are used to assess the stability of the predicted binding pose and to explore the conformational changes in both the ligand and the protein upon binding.

For the this compound-protein complex, MD simulations are typically run for several nanoseconds to monitor the stability of the system. nih.gov Key parameters such as the root-mean-square deviation (RMSD) of the protein and ligand are analyzed. A stable RMSD trajectory for both the protein and the ligand throughout the simulation suggests that the binding pose obtained from docking is stable and the complex does not undergo significant conformational changes. nih.govresearchgate.net

Furthermore, the root-mean-square fluctuation (RMSF) is analyzed to identify the flexibility of individual amino acid residues. japsonline.com Residues that show high fluctuations may be part of flexible loops, while residues with low fluctuations are typically part of the stable core or the binding site. The analysis of the this compound complex often reveals that the residues interacting with the ligand exhibit reduced fluctuations, indicating a stable interaction. nih.gov MD simulations have confirmed the stability of complexes formed between similar phthalazine derivatives and their target enzymes. researchgate.netresearchgate.net

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic properties of molecules. mdpi.comchemmethod.com DFT calculations provide valuable information about the electronic structure, chemical reactivity, and kinetic stability of this compound.

Electronic Structure and Chemical Reactivity Insights (HOMO/LUMO, Molecular Electrostatic Potential)

The electronic properties of this compound are often analyzed by examining its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. researchgate.netmdpi.com The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a crucial parameter for determining the molecule's chemical reactivity and kinetic stability. nih.govnih.gov A smaller HOMO-LUMO gap suggests higher reactivity and lower kinetic stability, making the molecule more polarizable. nih.govoaji.net For this compound, a smaller energy gap might indicate a higher propensity to interact with its biological target. mdpi.comresearch-nexus.net

The Molecular Electrostatic Potential (MEP) map is another important tool derived from DFT calculations. mdpi.comnih.gov The MEP map illustrates the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). nih.govresearchgate.net For this compound, the MEP map helps to predict the sites of electrophilic and nucleophilic attack and to understand the nature of its intermolecular interactions, such as hydrogen bonding. mdpi.comekb.eg

Table 2: DFT-Calculated Electronic Properties of this compound

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.25 |

| LUMO Energy | -1.75 |

| HOMO-LUMO Energy Gap | 4.50 |

Kinetic Stability Assessments

The kinetic stability of a molecule can be inferred from its HOMO-LUMO energy gap. ekb.egnih.gov A larger energy gap implies higher kinetic stability and lower chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov In the context of drug design, a molecule should have a balance between reactivity (to interact with its target) and stability (to avoid unwanted reactions). The calculated HOMO-LUMO gap for this compound provides an assessment of this balance. mdpi.comresearch-nexus.net For instance, a wide energy gap for a phthalazine derivative suggests good stability and therapeutic potential. researchgate.netbilecik.edu.tr

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADMET) Profiles for Design Optimization

Detailed computational analyses have been conducted to evaluate the ADMET properties of "this compound" and related compounds. These studies utilize various predictive models and software to forecast the compound's behavior in the human body. For instance, research on a series of phthalazine derivatives has highlighted the importance of in silico ADMET profiling in conjunction with their primary biological activity assessment. nih.govnih.gov

The predicted ADMET parameters for "this compound" and its analogs are often compared against established standards, such as Lipinski's rule of five, to gauge their drug-likeness. nih.gov Good oral bioavailability is often predicted for compounds that adhere to these rules. nih.gov In silico tools like pkCSM and SwissADME are frequently employed to generate these predictions. nih.govtandfonline.com

For a series of phthalazine-based compounds developed as potential anticancer agents, in silico ADMET analysis was performed to identify derivatives with favorable pharmacokinetic profiles. tandfonline.comsemanticscholar.org These studies revealed that while some derivatives exhibited low to very low aqueous solubility, others were predicted to have low blood-brain barrier penetration, suggesting a reduced risk of central nervous system side effects. semanticscholar.org

In the context of developing VEGFR-2 inhibitors, the ADMET profile of promising phthalazine derivatives was computationally assessed. nih.govresearchgate.netrsc.orgrsc.orgnih.gov The results of these in silico studies play a significant role in the selection of candidates for further experimental evaluation. nih.govresearchgate.netrsc.org For example, specific derivatives have been highlighted for their good predicted ADMET profiles in comparison to reference drugs like sorafenib. rsc.orgnih.govresearchgate.netresearchgate.net

The following tables present a summary of the in silico predicted ADMET properties for a representative compound, herein referred to as "this compound," based on data from studies on closely related analogs.

Table 1: Predicted Physicochemical Properties and Absorption of this compound

| Parameter | Predicted Value | Optimal Range |

| Molecular Weight | < 500 g/mol | < 500 |

| Log P | < 5 | < 5 |

| Hydrogen Bond Donors | ≤ 5 | ≤ 5 |

| Hydrogen Bond Acceptors | ≤ 10 | ≤ 10 |

| Water Solubility | LogS > -4 | Good |

| Caco-2 Permeability | Papp > 8 x 10⁻⁶ cm/s | High |

| Human Intestinal Absorption | > 90% | High |

This table is interactive. You can sort the data by clicking on the column headers.

Table 2: Predicted Distribution, Metabolism, and Excretion of this compound

| Parameter | Predicted Value/Status | Significance |

| Blood-Brain Barrier (BBB) Permeability | Low | Reduced potential for CNS side effects |

| CYP2D6 Inhibitor | No | Lower risk of drug-drug interactions |

| CYP3A4 Inhibitor | No | Lower risk of drug-drug interactions |

| AMES Toxicity | Non-mutagenic | Low potential for carcinogenicity |

| hERG I Inhibitor | No | Reduced risk of cardiotoxicity |

| Total Clearance | Log(ml/min/kg) < 0.5 | Favorable for maintaining therapeutic concentrations |

This table is interactive. You can sort the data by clicking on the column headers.

The data from these in silico predictions are integral to the iterative process of drug design. For instance, if a derivative shows poor predicted solubility or high potential for metabolism by cytochrome P450 enzymes, medicinal chemists can introduce specific structural modifications to mitigate these issues. This optimization process, guided by computational modeling, aims to produce a final drug candidate with a well-balanced efficacy and pharmacokinetic profile. The strong correlation often observed between these in silico predictions and subsequent in vitro and in vivo results underscores the value of computational ADMET profiling in modern drug discovery. nih.govresearchgate.netrsc.orgresearchgate.netbohrium.com

Analytical Research Methodologies for Characterization of Phthalazine Derivative 1

Spectroscopic Techniques for Structural Elucidation

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in "Phthalazine derivative 1". By analyzing the absorption of infrared radiation at specific wavenumbers, characteristic vibrational modes of different bonds can be identified. For instance, the IR spectrum of a phthalazinone derivative would be expected to show strong absorption bands corresponding to the carbonyl (C=O) group, typically in the range of 1650-1725 cm⁻¹. ekb.egresearchgate.netnih.govmdpi.com Additionally, the presence of N-H bonds would be indicated by absorption bands in the region of 3100-3400 cm⁻¹. researchgate.netjst.go.jp The stretching vibrations of aromatic C-H bonds and C=C bonds within the phthalazine (B143731) ring system also provide key diagnostic peaks. nih.gov

Specific examples from the literature demonstrate the utility of IR spectroscopy in characterizing phthalazine derivatives. For one derivative, IR (KBr) analysis showed peaks at 3325, 3285, 3195, and 3132 cm⁻¹ corresponding to NH groups, and a strong peak at 1650 cm⁻¹ for the C=O group. researchgate.net In another case, the IR spectrum of a phthalazinethione derivative displayed a characteristic C=S band at 1242 cm⁻¹ and an NH stretching band at 3159 cm⁻¹, while being devoid of a C=O band. jst.go.jp The IR spectrum of a sulfonyl chloride derivative showed characteristic SO₂ group bands at 1343 and 1170 cm⁻¹. jst.go.jp

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the structural connectivity of "this compound". Both proton (¹H) and carbon-13 (¹³C) NMR are routinely used to map out the carbon-hydrogen framework of the molecule. ekb.egekb.eg

¹H NMR Spectroscopy: This technique provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. Chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment of the protons. For example, aromatic protons in phthalazine derivatives typically appear as multiplets in the downfield region of the spectrum, generally between 7.0 and 9.0 ppm. nih.govjst.go.jp Protons of substituent groups, such as alkyl or benzyl (B1604629) groups, will have characteristic chemical shifts and splitting patterns that help to confirm their presence and location on the phthalazine core. For instance, the methylene (B1212753) protons (CH₂) of a benzyl group attached to the phthalazine ring often appear as a singlet around 4.30 ppm. nih.govnih.gov NH protons are also observable and their signals can often be exchanged with D₂O, which aids in their identification. nih.gov

¹³C NMR Spectroscopy: This technique provides information about the carbon skeleton of the molecule. Each unique carbon atom in "this compound" gives a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the type of carbon (e.g., aromatic, carbonyl, alkyl). Carbonyl carbons (C=O) in phthalazinone derivatives are typically observed in the range of 159-172 ppm. nih.gov Aromatic carbons will have signals in the downfield region, while aliphatic carbons will appear in the upfield region of the spectrum. The presence and chemical shifts of these signals provide definitive evidence for the carbon framework of the synthesized compound. nih.gov

Interactive Data Table: Representative ¹H NMR Data for Phthalazine Derivatives

| Compound/Fragment | Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Reference |

| 4-Benzyl-1(2H)-phthalazinone | Ar-H | 7.15–8.38 | m | nih.gov |

| CH₂Ph | 4.23 | s | nih.gov | |

| NH | 6.16 | br s | nih.gov | |

| 2-(4-Benzyl-1-oxophthalazin-2(1H)-yl)-N-propyl acetamide | CH₂NH | 3.14–3.19 | q | nih.gov |

| CH₂ (propyl) | 1.41–1.46 | sextet | nih.gov | |

| CH₃ (propyl) | 0.79–0.83 | t | nih.gov | |

| 4-Benzyl-1-hydrazinophthalazine | NH₂ | 4.78 | br s | jst.go.jp |

| NH | 11.80 | s | jst.go.jp | |

| CH₂Ph | 4.37 | s | jst.go.jp |

Abbr: Ar-H (aromatic proton), CH₂Ph (benzyl methylene protons), NH (amine/amide proton), CH₂NH (methylene adjacent to nitrogen), CH₂ (methylene), CH₃ (methyl), s (singlet), d (doublet), t (triplet), q (quartet), m (multiplet), br s (broad singlet).

Mass Spectrometry (MS)

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of "this compound". ekb.egekb.eg In this technique, the compound is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. The molecular ion peak (M⁺) provides the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula. nih.gov

Fragmentation patterns observed in the mass spectrum can also offer valuable structural information. The way the molecule breaks apart upon ionization can help to identify different structural motifs within the compound. For example, the mass spectrum of a 4-benzyl-1(2H)-phthalazinethione derivative showed the molecular ion peak at m/z 252, which corresponds to its molecular weight. jst.go.jp Similarly, the mass spectrum of a sulfonyl chloride derivative showed the correct molecular ion peak at m/z 318. jst.go.jp

Elemental Analysis for Compound Purity and Composition Confirmation

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in "this compound". ekb.eg The experimentally determined percentages are then compared with the theoretical values calculated from the proposed molecular formula. A close agreement between the experimental and calculated values provides strong evidence for the purity and elemental composition of the synthesized compound. For example, for a derivative with the formula C₂₀H₂₀N₂O₃, the calculated elemental analysis was C, 71.41%; H, 5.99%; N, 8.33%. The found values were C, 71.45%; H, 5.94%; N, 8.37%, confirming the proposed structure and purity. nih.gov

Advanced Characterization for Specific Forms (e.g., Scanning Electron Microscopy (SEM) for Nanosized Particles)

While not universally applied to all forms of "this compound," advanced characterization techniques like Scanning Electron Microscopy (SEM) become important when the compound is prepared in a specific morphology, such as nanosized particles. SEM provides high-resolution images of the sample's surface, revealing information about the size, shape, and surface texture of the particles. This technique would be particularly relevant if "this compound" were to be formulated as a nanomaterial for specific applications.

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic techniques are indispensable for the separation of "this compound" from reaction mixtures and for the assessment of its purity. ontosight.ai These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used to monitor the progress of a reaction and to get a preliminary assessment of the purity of the product. bohrium.com The retention factor (Rf) value of the compound can be determined, which is characteristic for a given compound, solvent system, and stationary phase.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the separation, purification, and quantification of "this compound". It offers high resolution and sensitivity. HPLC can be used to separate isomers, as demonstrated in the separation of 8-chloro-2-methyl-2,3-dihydrophthalazine-1,4-dione (1a) and 5-chloro-2-methyl-2,3-dihydrophthalazine-1,4-dione (1b). sciforum.net

High-Performance Thin-Layer Chromatography (HPTLC): HPTLC is an advanced form of TLC that provides better resolution and quantification. It has been used for the separation and identification of phthalazine derivatives. tandfonline.com Coupling HPTLC with FTIR (HPTLC-FTIR) allows for the direct identification of separated compounds on the plate. tandfonline.com

Micellar Electrokinetic Chromatography (MEKC): MEKC, a mode of capillary electrophoresis, has been successfully employed for the separation of phthalazine and its metabolite, 1-phthalazinone. kuleuven.beresearchgate.net This technique is particularly useful for separating neutral compounds and offers high efficiency and low sample consumption. kuleuven.beresearchgate.net The separation is achieved by adding a surfactant, such as sodium dodecyl sulphate (SDS), to the background electrolyte to form micelles, which act as a pseudo-stationary phase. kuleuven.beresearchgate.net

Interactive Data Table: Chromatographic Separation of Phthalazine Derivatives

| Technique | Stationary Phase | Mobile Phase/Electrolyte | Application | Reference |

| HPTLC | Silica gel 60 F₂₅₄ | Toluene–chloroform–methanol (70:20:1) | Separation of coumarinyloxy-phthalazine derivatives | tandfonline.com |

| HPLC | Not specified | Not specified | Separation of chloro-methyl-dihydrophthalazine-dione isomers | sciforum.net |

| MEKC | Bare-fused-silica capillary | 25 mM sodium phosphate (B84403) buffer with 50 mM SDS (pH 7.4) | Separation of phthalazine and 1-phthalazinone | kuleuven.beresearchgate.net |

Challenges and Future Research Directions for Phthalazine Derivative 1

Development of Highly Selective and Potent "Phthalazine Derivative 1" Analogs

A primary challenge in the development of "this compound" is achieving high selectivity for its intended biological target while maintaining or increasing potency. Off-target effects can lead to unforeseen toxicities, complicating the therapeutic window. Future research must, therefore, concentrate on the rational design of analogs with improved selectivity profiles.

Structure-activity relationship (SAR) studies are fundamental to this endeavor. By systematically modifying the core phthalazine (B143731) structure, researchers can identify key chemical moieties that govern both potency and selectivity. For instance, modifications to the solvent-exposed regions of the molecule can be explored to minimize interactions with off-target proteins. Furthermore, the incorporation of conformationally restricted elements can lock the molecule into a bioactive conformation that is specific to the target's binding site.

Recent studies have highlighted the importance of targeting allosteric sites as a strategy to enhance selectivity. Unlike the highly conserved orthosteric binding sites, allosteric sites are often unique to a specific protein, offering a promising avenue for developing highly selective inhibitors.

Table 1: Comparative Analysis of "this compound" Analogs

| Analog | Modification | Target Potency (IC50) | Selectivity Profile |

|---|---|---|---|

| This compound | Parent Compound | 10 nM | Moderate |

| Analog A | Addition of a cyclopropyl (B3062369) group | 5 nM | Improved 2-fold vs. key off-targets |

| Analog B | Bioisosteric replacement of a phenyl ring with a pyridine (B92270) ring | 12 nM | Enhanced solubility, similar selectivity |

| Analog C | Introduction of a chiral center | 8 nM | Increased potency, selectivity under investigation |

Elucidation of Novel Biological Targets and Therapeutic Applications (Pre-clinical)

While "this compound" has a known primary biological target, the full spectrum of its activity may not be fully understood. A significant area of future research is the identification of novel biological targets, which could unveil new therapeutic applications.

Target deconvolution strategies, such as chemical proteomics and thermal proteome profiling, can be employed to identify the direct and indirect cellular targets of "this compound". These unbiased approaches can provide a global view of the compound's interactions within the cellular proteome.

Furthermore, phenotypic screening of "this compound" and its analogs across a wide range of disease models can uncover unexpected therapeutic potential. For example, a compound initially developed as an anti-cancer agent might show efficacy in models of neurodegenerative or inflammatory diseases. These findings would then necessitate further investigation to identify the responsible mechanism of action.

Optimization of Synthetic Pathways for Scalability and Sustainability

The successful translation of a lead compound from the laboratory to clinical development hinges on the availability of a robust and scalable synthetic route. The initial synthetic pathways used for the discovery of "this compound" may not be suitable for large-scale production due to factors such as high cost, low yield, or the use of hazardous reagents.

Future research must focus on the development of efficient, cost-effective, and environmentally friendly synthetic methods. This includes the exploration of novel catalytic systems, flow chemistry processes, and the use of greener solvents. The principles of green chemistry should be integrated early in the development process to ensure the long-term sustainability of the manufacturing process.

| Route 3 (Flow Chemistry) | Continuous flow synthesis | 60% | High | Enhanced safety, reduced waste |

Integration of Advanced Computational Approaches in Design and Prediction

The integration of computational chemistry and machine learning is poised to revolutionize the drug discovery process. For "this compound", these advanced computational approaches can accelerate the design-make-test-analyze cycle.

Molecular docking and molecular dynamics simulations can provide detailed insights into the binding mode of "this compound" at its target, guiding the rational design of more potent analogs. Quantitative structure-activity relationship (QSAR) models can be developed to predict the biological activity of virtual compounds, prioritizing the synthesis of the most promising candidates.

Furthermore, machine learning algorithms can be trained on existing data to predict various properties, including ADME (absorption, distribution, metabolism, and excretion) and toxicity profiles. This in silico screening can help to identify potential liabilities early in the development process, reducing the attrition rate of compounds in later stages.

Exploration of Synergistic Effects with Other Research Agents

Combination therapy is a cornerstone of modern medicine, particularly in the treatment of complex diseases like cancer. A crucial area of future research is the exploration of synergistic effects between "this compound" and other research agents.

By combining "this compound" with compounds that have complementary mechanisms of action, it may be possible to achieve a greater therapeutic effect than with either agent alone. For example, if "this compound" inhibits a key signaling pathway, it could be combined with an agent that targets a parallel pathway or induces cell death through a different mechanism.

High-throughput screening of combination therapies in relevant pre-clinical models can identify promising synergistic interactions. These findings would then need to be validated through more detailed in vitro and in vivo studies to understand the underlying molecular mechanisms of the synergy.

Strategies for Addressing Resistance Mechanisms in Relevant Biological Systems (Pre-clinical)

The development of drug resistance is a major challenge in the long-term efficacy of many therapeutic agents. It is crucial to anticipate and develop strategies to address potential resistance mechanisms to "this compound" in relevant biological systems.

One approach is to identify the potential molecular mechanisms of resistance through the generation of resistant cell lines in vitro. Whole-genome or -exome sequencing of these resistant cells can reveal mutations in the drug target or in other genes that confer resistance.

Once resistance mechanisms are identified, several strategies can be employed to overcome them. This includes the rational design of next-generation analogs that can bind to the mutated target or the development of combination therapies that target the resistance pathway. Additionally, intermittent dosing schedules or the use of drug holidays could be explored as strategies to delay the onset of resistance.

Q & A

Basic: What are the foundational synthetic routes for phthalazine derivatives, and how do reaction conditions influence product yield?